

Phenoxydiphenylphosphine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenoxydiphenylphosphine*

Cat. No.: *B080858*

[Get Quote](#)

For immediate release:

This technical guide provides an in-depth overview of **phenoxydiphenylphosphine**, a versatile organophosphorus compound with significant applications in synthetic chemistry and as a structural motif in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and its relevance in modern therapeutic design, exemplified by its core structure's presence in targeted cancer therapies.

Core Chemical and Physical Properties

Phenoxydiphenylphosphine, also known as phenoxy(diphenyl)phosphane, is a tertiary phosphine oxide precursor and a valuable ligand in catalysis. Its fundamental properties are summarized below.

Property	Value
Molecular Weight	278.3 g/mol [1]
Molecular Formula	C ₁₈ H ₁₅ OP [1]
CAS Number	13360-92-4
Appearance	White to off-white crystalline powder
Melting Point	74-77 °C
Boiling Point	>300 °C (decomposes)
Solubility	Soluble in most organic solvents

Experimental Protocols

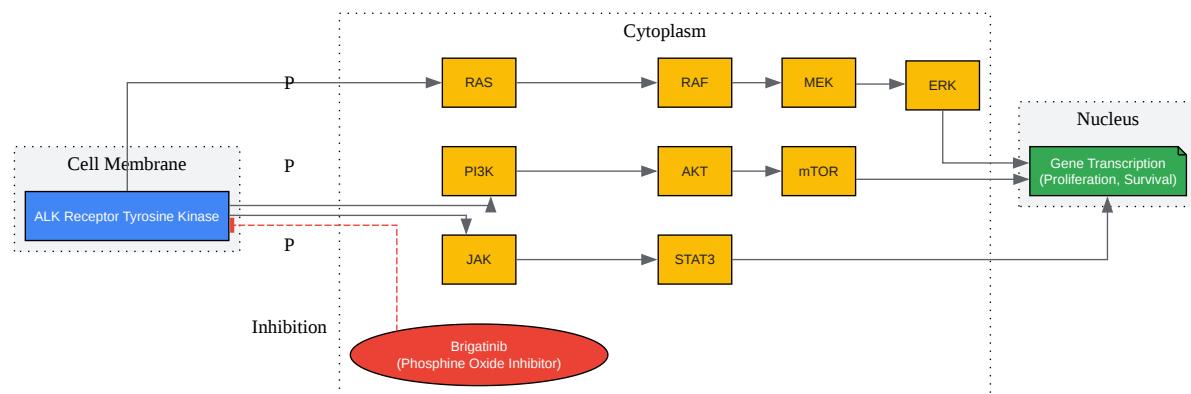
Synthesis of Phenoxydiphenylphosphine

A common and effective method for the synthesis of **phenoxydiphenylphosphine** involves the reaction of chlorodiphenylphosphine with a phenoxide salt. Below is a representative experimental protocol.

Materials:

- Chlorodiphenylphosphine (Ph₂PCl)
- Phenol (C₆H₅OH)
- Sodium hydride (NaH) or a similar strong base
- Anhydrous tetrahydrofuran (THF) or diethyl ether
- Hexane
- Standard Schlenk line and glassware
- Magnetic stirrer and heating mantle
- Filter funnel and Celite®

Procedure:


- Preparation of Sodium Phenoxide: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenol (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
- Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases, indicating the complete formation of sodium phenoxide.
- Reaction with Chlorodiphenylphosphine: Cool the sodium phenoxide solution back to 0 °C. Add chlorodiphenylphosphine (1.0 equivalent) dropwise via a syringe to the stirred suspension.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC) or ^{31}P NMR spectroscopy. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford pure **phenoxydiphenylphosphine**.

Applications in Drug Development and Catalysis

The phosphine oxide moiety, for which **phenoxydiphenylphosphine** is a precursor, is a key structural feature in several modern therapeutic agents. This functional group can act as a strong hydrogen bond acceptor, which can enhance the binding affinity of a drug to its target protein. Furthermore, the incorporation of a phosphine oxide group can improve the physicochemical properties of a drug candidate, such as its solubility and metabolic stability.

A prominent example is brigatinib, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), which is a receptor tyrosine kinase.[2][3] Aberrant ALK signaling, often due to chromosomal rearrangements resulting in fusion proteins like NPM-ALK, is a key driver in certain cancers, including non-small cell lung cancer (NSCLC).[4][5] Brigatinib, which features a dimethylphosphine oxide group, effectively inhibits ALK autophosphorylation and subsequently blocks downstream signaling pathways that promote cell proliferation and survival.[1][3][6]

The diagram below illustrates the simplified ALK signaling pathway and the mechanism of action of a phosphine oxide-containing inhibitor like brigatinib.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 2. Brigatinib - Wikipedia [en.wikipedia.org]
- 3. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. What is Brigatinib used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [Phenoxydiphenylphosphine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080858#phenoxydiphenylphosphine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com